molecular formula C9H4N2O B2597974 5-Formylisophthalonitrile CAS No. 331714-58-0

5-Formylisophthalonitrile

Cat. No.: B2597974
CAS No.: 331714-58-0
M. Wt: 156.144
InChI Key: TXKYUJKLEQNBAO-UHFFFAOYSA-N
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Description

5-Formylisophthalonitrile is an organic compound with the molecular formula C₉H₄N₂O. It is a derivative of isophthalonitrile, characterized by the presence of a formyl group (-CHO) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Formylisophthalonitrile can be synthesized through several methods. One common approach involves the formylation of isophthalonitrile. This can be achieved using the Vilsmeier-Haack reaction, where isophthalonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the formyl group at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Formylisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-Carboxyisophthalonitrile.

    Reduction: 5-Hydroxymethylisophthalonitrile.

    Substitution: Corresponding amides or esters, depending on the nucleophile used.

Scientific Research Applications

5-Formylisophthalonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its ability to introduce functional groups into polymer backbones.

    Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of drugs.

    Chemical Biology: It is used in the study of biochemical pathways and the development of molecular probes.

Mechanism of Action

The mechanism of action of 5-Formylisophthalonitrile is primarily related to its reactivity towards nucleophiles and electrophiles The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the nitrile groups can participate in various substitution reactions

Comparison with Similar Compounds

Similar Compounds

    Isophthalonitrile: The parent compound without the formyl group.

    Terephthalonitrile: An isomer with nitrile groups at the para positions.

    Phthalonitrile: An isomer with nitrile groups at the ortho positions.

Uniqueness

5-Formylisophthalonitrile is unique due to the presence of both formyl and nitrile groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its isomeric counterparts. The formyl group provides additional reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

5-formylbenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKYUJKLEQNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331714-58-0
Record name 5-formyl-1,3-benzenedicarbonitrile
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